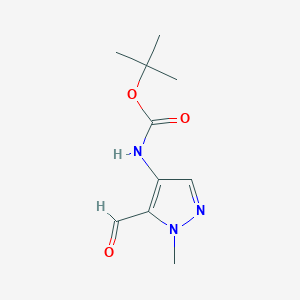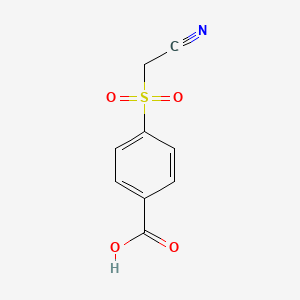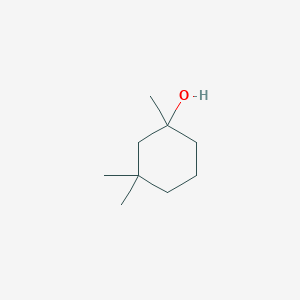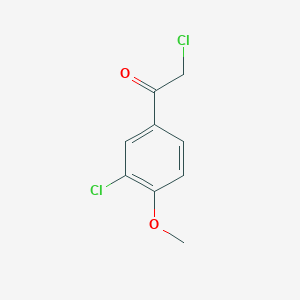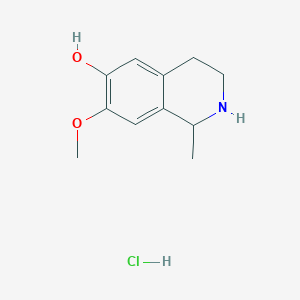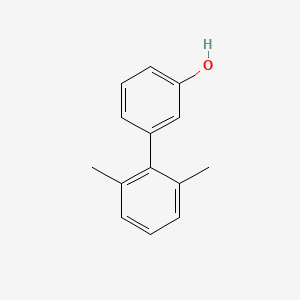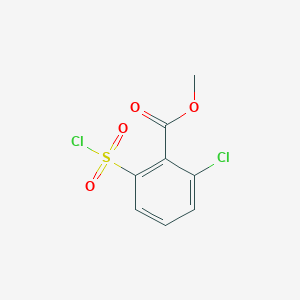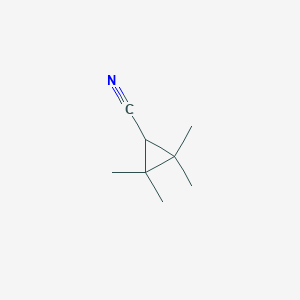
3-Phenyl-1,4-diazepan-2-one
Descripción general
Descripción
“3-Phenyl-1,4-diazepan-2-one” is a chemical compound with the molecular formula C11H14N2O . It belongs to the class of compounds known as 1,4-diazepines, which are two nitrogen-containing seven-membered heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,4-diazepines, including “3-Phenyl-1,4-diazepan-2-one”, has been a subject of interest for many researchers due to their medicinal importance . One method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine–2-ones with fumaric esters .Molecular Structure Analysis
The molecular structure of “3-Phenyl-1,4-diazepan-2-one” consists of a seven-membered ring containing two nitrogen atoms, with a phenyl group attached . The exact structure can be determined using techniques such as FT-IR, 1H-NMR, 13C-NMR, and MASS spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Phenyl-1,4-diazepan-2-one” include a melting point of 153.0-154.0 °C, a predicted boiling point of 406.7±45.0 °C, a predicted density of 1.075±0.06 g/cm3, and a predicted pKa of 15.49±0.40 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
1,4-Benzodiazepines and their derivatives, including “3-Phenyl-1,4-diazepan-2-one”, are widely used in medicinal chemistry . They have been used for several indications, including traditional and new ones .
Organic Synthesis
These compounds are also important in organic synthesis . The synthesis of their derivatives and their mechanism of action are widely known nowadays .
Pharmacokinetics
1,4-Benzodiazepines have unique pharmacokinetic properties, which make them suitable for various applications . Their chemical structure and pharmacokinetic properties classify them into different categories .
Dependence and Tolerance
One of the main problems with benzodiazepines is dependence and tolerance . Many times, this is led by misuse of the patient, wrong prescriptions, or extended treatments . A withdrawal program is proposed that includes the important factors or criteria to success, with a slow and gradual reduction of these drugs, avoiding relapse or severe adverse effects .
New Therapeutic Uses
New lines of research related to benzodiazepines are taken into account, which not only include the new therapeutic uses but also the adverse effects in short and long term .
Nonbenzodiazepine Drugs
The new discoveries concerning the nonbenzodiazepine drugs due to the close relation they have with benzodiazepines are also analyzed .
Direcciones Futuras
The future directions in the research of “3-Phenyl-1,4-diazepan-2-one” and related compounds could involve the development of improved and scalable methods for their synthesis . Additionally, further exploration of their biological activities could lead to potential use in the pharmaceutical industries .
Mecanismo De Acción
Target of Action
3-Phenyl-1,4-diazepan-2-one is a derivative of the 1,4-benzodiazepine class of drugs . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to hyperpolarization of neurons, making them less likely to fire. This results in an overall decrease in neuronal excitability .
Mode of Action
Benzodiazepines, including 3-Phenyl-1,4-diazepan-2-one, enhance the effect of GABA at the GABA_A receptor . They bind to a specific site on the GABA_A receptor, distinct from the GABA binding site, and increase the frequency of chloride channel opening events. This enhances the inhibitory effect of GABA, leading to increased hyperpolarization and decreased neuronal excitability .
Biochemical Pathways
The enhanced GABAergic inhibition leads to widespread effects on various biochemical pathways in the brain. This includes decreased activity in excitatory pathways, such as those involving glutamate, the primary excitatory neurotransmitter in the brain . The overall effect is a decrease in neuronal excitability and firing throughout the brain .
Pharmacokinetics
The action of benzodiazepines is further prolonged by the long half-life of their active metabolites . The ADME (Absorption, Distribution, Metabolism, Excretion) properties of benzodiazepines impact their bioavailability and duration of action .
Result of Action
The overall result of the action of 3-Phenyl-1,4-diazepan-2-one, like other benzodiazepines, is a decrease in anxiety, sedation, muscle relaxation, and anticonvulsant effects . These effects are due to the decreased neuronal excitability caused by enhanced GABAergic inhibition .
Action Environment
The action, efficacy, and stability of 3-Phenyl-1,4-diazepan-2-one, like other benzodiazepines, can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as liver function, which can affect drug metabolism), and genetic factors (such as polymorphisms in the GABA_A receptor or drug-metabolizing enzymes) .
Propiedades
IUPAC Name |
3-phenyl-1,4-diazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-10(12-7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMIVYPGTYVOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(=O)NC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,4-diazepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)
![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)
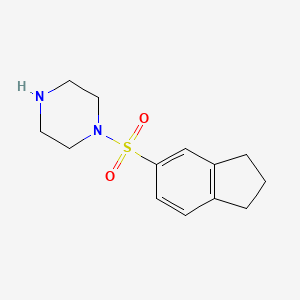
![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)
